N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide typically involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethylformamide as a solvent. High yields (80-95%) can be obtained through this method . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and catalysts such as palladium on carbon.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes, inhibiting their activity, and ultimately leading to the death of the bacterial cells. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide can be compared with other benzothiazole derivatives, such as:
- 2-(4-aminophenyl)benzothiazole
- 2-(4-methoxyphenyl)benzothiazole
- 2-(4-nitrophenyl)benzothiazole These compounds share a similar benzothiazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential applications .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-9-5-14(6-10-16)13-20(25)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)26-21/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCZIMJNKUNRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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